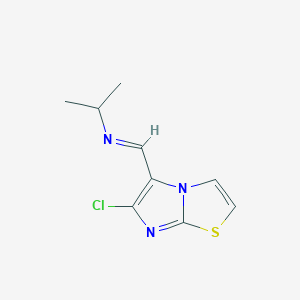

N-((6-chloroimidazo(2,1-b)(1,3)thiazol-5-yl)methylene)-2-propanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

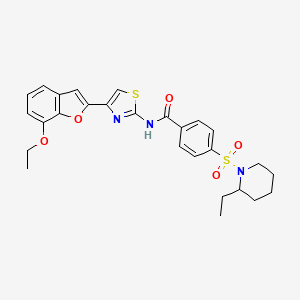

“N-((6-chloroimidazo(2,1-b)(1,3)thiazol-5-yl)methylene)-2-propanamine” is a chemical compound . It contains a total of 27 bonds, including 19 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 1 double bond, 15 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 imine (aromatic), 1 Imidazole, and 1 Thiazole .

Molecular Structure Analysis

The molecular structure of “N-((6-chloroimidazo(2,1-b)(1,3)thiazol-5-yl)methylene)-2-propanamine” includes a total of 27 bonds, with 19 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 1 double bond, 15 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 imine (aromatic), 1 Imidazole, and 1 Thiazole .Aplicaciones Científicas De Investigación

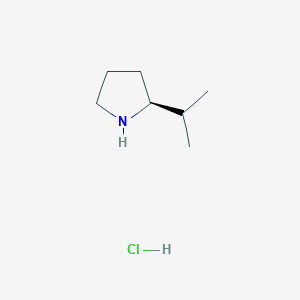

- Enantiopure Amines : Transaminases (TAs) offer an environmentally friendly and economically attractive method for synthesizing pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives from prochiral ketones. Researchers have successfully used immobilized whole-cell biocatalysts with ®-transaminase activity to produce novel disubstituted 1-phenylpropan-2-amines with high enantioselectivity .

- Bioreduction : Researchers have explored the use of microorganisms for the bioreduction of related compounds. For instance, Lactobacillus paracasei BD101 has been employed to efficiently produce (S)-1-(furan-2-yl)propan-1-ol, laying the groundwork for future biocatalytic production .

- Indole Derivatives : A facile and efficient synthesis of ®-1-(1H-indol-3-yl)propan-2-amines hydrochloride has been achieved without the need for further chiral separation processing. The target products were obtained with high yield and excellent enantiopurity, saving time and costs .

- Propargylamines : Researchers have demonstrated the solvent-free synthesis of tetrasubstituted propargylamines via copper(II) chloride-catalyzed three-component coupling. This approach provides an environmentally friendly alternative for accessing these valuable compounds .

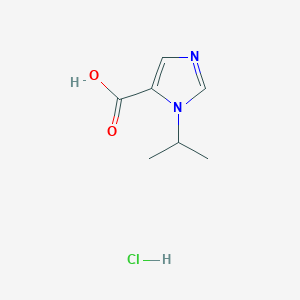

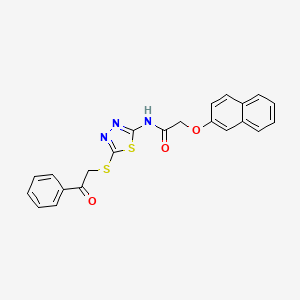

- Imidazole Derivatives : Scientists have synthesized 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline derivatives and evaluated their antimicrobial activity against various bacteria. These compounds hold promise for potential therapeutic applications .

Pharmaceutical Synthesis

Green Synthesis

Efficient Synthesis

Solvent-Free Approaches

Antimicrobial Activity

Propiedades

IUPAC Name |

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-propan-2-ylmethanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3S/c1-6(2)11-5-7-8(10)12-9-13(7)3-4-14-9/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHZCCRATZCGKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=CC1=C(N=C2N1C=CS2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2657876.png)

![4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2657877.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2657888.png)